molecular formula C11H15NOSi B1584158 Phenyl-trimethylsilanyloxy-acetonitrile CAS No. 25438-37-3

Phenyl-trimethylsilanyloxy-acetonitrile

Cat. No.: B1584158
CAS No.: 25438-37-3
M. Wt: 205.33 g/mol
InChI Key: DTAFQWDNWAXRLX-UHFFFAOYSA-N
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Description

Phenyl-trimethylsilanyloxy-acetonitrile is a protected cyanohydrin that serves as a versatile synthetic intermediate and key building block in organic synthesis, particularly for constructing complex heterocyclic scaffolds relevant to medicinal chemistry . This compound functions as a stable precursor to reactive intermediates, enabling streamlined multi-step synthesis. Its utility is demonstrated in the synthesis of deoxybenzoin derivatives, which are valuable precursors to pharmacologically active compounds such as 2,4,5-trisubstituted oxazoles . These oxazole-based structures have been investigated as potent inhibitors of biologically significant targets, including the soluble epoxide hydrolase phosphatase (sEH-P) domain . Furthermore, the trimethylsilyloxy group acts as a masked electrophile or nucleophile, allowing for further functionalization and incorporation into larger molecular architectures. The application of such specialized synthons supports research in developing new active pharmaceutical ingredients (APIs) and exploring novel chemical space for drug discovery .

Properties

IUPAC Name

2-phenyl-2-trimethylsilyloxyacetonitrile
Source PubChem
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InChI

InChI=1S/C11H15NOSi/c1-14(2,3)13-11(9-12)10-7-5-4-6-8-10/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAFQWDNWAXRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345558
Record name Phenyl-trimethylsilanyloxy-acetonitrile
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Molecular Weight

205.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25438-37-3
Record name Phenyl-trimethylsilanyloxy-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-2-[(trimethylsilyl)oxy]acetonitrile
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Methodological & Application

Synthesis of α-Hydroxy Acids Utilizing Phenyl-trimethylsilanyloxy-acetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of α-Hydroxy Acids and the Utility of Silylated Cyanohydrins

α-Hydroxy acids (AHAs) are a pivotal class of organic compounds, distinguished by a hydroxyl group on the carbon atom adjacent to the carboxyl group. Their prevalence in biologically active molecules, including pharmaceuticals and fine chemicals, underscores the critical need for efficient and high-purity synthetic routes.[1][2] Mandelic acid, an archetypal AHA, serves as a key precursor in the synthesis of various drugs.[2]

Traditionally, the synthesis of AHAs often involves the hydrolysis of cyanohydrins.[1][3] However, the direct handling of cyanohydrins can be challenging due to their potential instability. The advent of silylated cyanohydrins, such as phenyl-trimethylsilanyloxy-acetonitrile (also known as O-(trimethylsilyl)mandelonitrile), offers a significant tactical advantage. The trimethylsilyl (TMS) group acts as a robust protecting group for the hydroxyl functionality, enhancing the stability of the cyanohydrin intermediate. This allows for safer handling and purification, with the TMS group being readily removed during the subsequent hydrolysis step to yield the desired α-hydroxy acid. This document provides a comprehensive guide to the application of this compound in the synthesis of α-hydroxy acids, complete with detailed protocols, mechanistic insights, and safety considerations.

I. Synthesis of this compound: A Preparative Overview

The synthesis of the silylated cyanohydrin is the logical starting point. A common and effective method involves the reaction of benzaldehyde with trimethylsilyl cyanide (TMSCN). This reaction is often catalyzed to achieve high yields.

Key Reagents and Typical Reaction Conditions
Reagent/ParameterRole/SpecificationRationale
BenzaldehydeStarting MaterialThe aldehyde provides the carbonyl group for the nucleophilic attack by the cyanide.
Trimethylsilyl cyanide (TMSCN)Cyanide and Silyl SourceProvides both the cyanide nucleophile and the trimethylsilyl protecting group in a single reagent.
Catalyst (e.g., Lewis acids, solid acids)Reaction AcceleratorActivates the carbonyl group of the aldehyde, facilitating the nucleophilic attack by TMSCN.[4]
Solvent (e.g., Dichloromethane, or solvent-free)Reaction MediumA non-protic solvent is typically used to prevent premature hydrolysis of the silyl ether. Solvent-free conditions can also be effective.[4]
TemperatureReaction ParameterOften performed at or below room temperature to control the reaction rate and minimize side reactions.

II. Hydrolysis of this compound to α-Hydroxy Acid (Mandelic Acid): Mechanism and Rationale

The conversion of this compound to the corresponding α-hydroxy acid is achieved through acid-catalyzed hydrolysis. This process involves two key transformations: the deprotection of the silyl ether and the hydrolysis of the nitrile group.

Reaction Mechanism

The acid-catalyzed hydrolysis proceeds in a stepwise manner:

  • Protonation and Cleavage of the Silyl Ether: The oxygen atom of the trimethylsilyloxy group is protonated by the acid catalyst, making it a better leaving group. A subsequent nucleophilic attack by water leads to the cleavage of the silicon-oxygen bond, yielding the cyanohydrin (mandelonitrile) and a silylanol, which is further converted to a stable siloxane.[5][6]

  • Hydrolysis of the Nitrile: The nitrile group of the resulting cyanohydrin is then hydrolyzed under acidic conditions. This multi-step process involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and finally, further hydrolysis of the amide to the carboxylic acid and ammonium ion.[7]

Reaction Pathway Diagram

G cluster_0 Step 1: Deprotection of Silyl Ether cluster_1 Step 2: Hydrolysis of Nitrile A This compound B Protonated Intermediate A->B H+ (Acid Catalyst) C Mandelonitrile B->C H2O D Mandelonitrile E Protonated Nitrile D->E H+ F Amide Intermediate E->F H2O, Tautomerization G α-Hydroxy Acid (Mandelic Acid) F->G H2O, H+

Caption: Acid-catalyzed hydrolysis of this compound.

III. Experimental Protocols

A. Protocol for the Synthesis of this compound

This protocol is based on general procedures for the silylation of cyanohydrins.[4]

Materials and Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Benzaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Catalyst (e.g., Zinc iodide)

  • Anhydrous dichloromethane (DCM)

  • Distillation apparatus

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add benzaldehyde and anhydrous dichloromethane.

  • Add a catalytic amount of zinc iodide to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add trimethylsilyl cyanide via a dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product can be purified by vacuum distillation.

B. Protocol for the Hydrolysis to α-Hydroxy Mandelic Acid

This protocol is adapted from established procedures for the hydrolysis of silylated cyanohydrins and mandelonitrile.[3][8]

Materials and Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • This compound

  • Hydrochloric acid (concentrated)

  • Diethyl ether or other suitable organic solvent for extraction

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve the crude or purified this compound in a suitable solvent such as tetrahydrofuran (THF).[8]

  • Add concentrated hydrochloric acid to the solution.[3]

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS) to determine the disappearance of the starting material and intermediates.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether.[8]

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude mandelic acid can be purified by recrystallization from water or a suitable organic solvent.[9]

Experimental Workflow Diagram

G start Start synthesis Synthesis of this compound start->synthesis hydrolysis Acid-Catalyzed Hydrolysis synthesis->hydrolysis workup Aqueous Workup & Extraction hydrolysis->workup purification Purification (Recrystallization) workup->purification product α-Hydroxy Acid (Mandelic Acid) purification->product

Caption: General workflow for the synthesis of α-hydroxy acids.

IV. Safety and Handling Precautions

A. This compound and Related Compounds

  • Toxicity: Cyanohydrins and their derivatives are toxic.[9][10] They can release hydrogen cyanide upon contact with moisture or acids. All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[10]

  • Storage: Store in a cool, dry, well-ventilated area, away from moisture and incompatible materials such as strong acids and bases.[9]

B. Reagents

  • Trimethylsilyl cyanide (TMSCN): Highly toxic and moisture-sensitive. Handle with extreme caution in a fume hood.[4]

  • Concentrated Hydrochloric Acid: Corrosive. Handle with appropriate care, using gloves and eye protection.

V. Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Silylated Cyanohydrin Incomplete reaction; moisture in the reaction setup.Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere. Monitor the reaction to completion using TLC.
Incomplete Hydrolysis Insufficient reaction time or acid concentration.Increase the reaction time and/or the concentration of the acid. Monitor the reaction progress.
Formation of Side Products Decomposition of the cyanohydrin intermediate.Maintain the recommended reaction temperatures. Promptly work up the reaction once complete.
Difficulty in Purification Impurities from the starting materials or side reactions.Ensure the purity of the starting materials. Employ appropriate purification techniques such as column chromatography for the intermediate or multiple recrystallizations for the final product.

VI. Conclusion

The use of this compound as a stable precursor offers a reliable and manageable pathway for the synthesis of α-hydroxy acids. The trimethylsilyl protecting group enhances the stability of the cyanohydrin, facilitating its handling and purification. The subsequent acid-catalyzed hydrolysis efficiently yields the desired α-hydroxy acid. By following the detailed protocols and adhering to the necessary safety precautions, researchers can effectively utilize this methodology for the synthesis of valuable α-hydroxy acids for applications in pharmaceutical and chemical industries.

VII. References

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Gassman, P. G., & Talley, J. J. (1988). Mandelic Acid. Organic Syntheses, 60, 95. doi:10.15227/orgsyn.060.0095

  • Gong, J.-S., Lu, Z.-M., Li, H., & Xu, Z. (2012). Nitrilases in nitrile biocatalysis: Recent progress and forthcoming research. Biotechnology Advances, 30(6), 1645-1658.

  • Google Patents. (n.d.). Method for purifying mandelic acids. Retrieved from

  • Kaur, N., & Kishore, D. (2014). An insight into the synthetic strategies for cyanohydrins. RSC Advances, 4(56), 29591-29615.

  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Addition of HCN to Aldehydes Catalyzed by a Chiral (salen)Al(III) Complex. Organic Syntheses, 81, 15.

  • Master Organic Chemistry. (2018). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • MP Biomedicals. (2016). Mandelonitrile - SAFETY DATA SHEET. Retrieved from [Link]

  • P. G. M. Wuts. (n.d.). Hydroxyl Protecting Groups. Retrieved from [Link]

  • S. S. Kim, G. Rajagopal. (2007). An efficient, simple and mild method enables a cyano transfer from trimethylsilylcyanide (TMSCN) to aldehydes within 10 minutes at room temperature in the presence of 0.5 mol% of dispersed NbF5 as the catalyst under solvent-free conditions giving cyanohydrins in excellent yields. Synthesis, 215-218.

  • Science.gov. (n.d.). trimethylsilyl ether derivatives: Topics by Science.gov. Retrieved from [Link]

  • Scribd. (2017). Synthesis of Mandelic Acid. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). TRIMETHYLSILYL CYANIDE. Organic Syntheses Procedure. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Benzophenone cyanohydrin. Organic Syntheses Procedure. Retrieved from [Link]

  • Thirupathi, B., et al. (2010). Activation of trimethylsilyl cyanide and mechanistic investigation for facile cyanosilylation by solid acid catalysts under mild and solvent-free conditions. Applied Catalysis A: General, 384(1-2), 147-153.

  • Vedantu. (n.d.). Hydrolysis of cyanohydrin derivative produces. Retrieved from [Link]

  • YouTube. (2020). Cyanohydrin formation and hydrolysis. Retrieved from [Link]

  • Sdfine. (n.d.). phenyl acetonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • Yadav, J. S., et al. (2004). Enantioselective biocatalytic hydrolysis of (R,S)-mandelonitrile for production of (R)-(-)-mandelic acid by a newly isolated mutant strain. Journal of Molecular Catalysis B: Enzymatic, 28(2-3), 89-94.

Sources

Application Note & Protocol: Strategic Approaches to the Cyanosilylation of Sterically Hindered Aromatic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The cyanosilylation of ketones is a cornerstone transformation in organic synthesis, providing access to valuable cyanohydrin intermediates. However, aromatic ketones featuring significant steric hindrance around the carbonyl moiety present a considerable challenge, often leading to sluggish or failed reactions under standard conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the effective cyanosilylation of these challenging substrates. We will delve into the mechanistic underpinnings, compare various catalytic systems, and present a detailed, field-proven protocol.

Introduction: Overcoming Steric Barriers in Cyanosilylation

The addition of a cyano group to a carbonyl carbon is a powerful tool for carbon-carbon bond formation, enabling the synthesis of α-hydroxy acids, β-amino alcohols, and other crucial building blocks for pharmaceuticals and materials science.[1] The use of trimethylsilyl cyanide (TMSCN) as the cyanide source offers a milder and more versatile alternative to traditional methods employing highly toxic hydrogen cyanide.[2]

While the cyanosilylation of aldehydes and unhindered ketones is well-established, sterically encumbered aromatic ketones pose a significant hurdle. The bulky substituents flanking the carbonyl group impede the approach of the nucleophilic cyanide, demanding carefully optimized reaction conditions and often a tailored catalytic system to achieve satisfactory yields. This guide will explore effective strategies to overcome these steric challenges.

Mechanistic Considerations: Activating the Ketone and the Cyanide Source

The cyanosilylation of ketones can proceed through several catalytic pathways, primarily involving either Lewis acid or Lewis base catalysis. Understanding these mechanisms is crucial for selecting the appropriate catalyst and conditions for a given sterically hindered substrate.

Lewis Acid Catalysis

In this pathway, a Lewis acid (e.g., a metal salt like AuCl₃ or an organometallic complex) coordinates to the carbonyl oxygen of the ketone.[1] This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the cyanide. The cyanide anion, delivered from TMSCN, then adds to the activated carbonyl. A subsequent silylation of the resulting alkoxide by the trimethylsilyl group from TMSCN or another silyl source furnishes the final trimethylsilyl-protected cyanohydrin.

A proposed general mechanism for Lewis acid-catalyzed cyanosilylation is depicted below:

Lewis_Acid_Mechanism Ketone Sterically Hindered Aromatic Ketone Activated_Ketone Activated Ketone-LA Complex Ketone->Activated_Ketone Coordination LA Lewis Acid (LA) LA->Activated_Ketone Intermediate Tetrahedral Intermediate Activated_Ketone->Intermediate Nucleophilic Attack TMSCN TMSCN TMSCN->Intermediate Intermediate->LA Catalyst Regeneration Product Cyanohydrin Silyl Ether Intermediate->Product Silyl Transfer

Caption: Lewis Acid-Catalyzed Cyanosilylation Mechanism.

Lewis Base Catalysis

Alternatively, a Lewis base (e.g., an amine, phosphine oxide, or an amino acid salt) can activate the TMSCN.[3][4] The Lewis base interacts with the silicon atom of TMSCN, weakening the Si-CN bond and generating a more nucleophilic "ate" complex or a hypervalent silicon species. This enhanced nucleophilicity allows the cyanide to attack the less reactive, unactivated carbonyl of the sterically hindered ketone.

A proposed mechanism for Lewis base-catalyzed cyanosilylation involves the formation of a hypervalent silicon intermediate:

Lewis_Base_Mechanism TMSCN TMSCN Activated_TMSCN Activated TMSCN-LB Complex TMSCN->Activated_TMSCN Activation LB Lewis Base (LB) LB->Activated_TMSCN Intermediate Tetrahedral Intermediate Activated_TMSCN->Intermediate Nucleophilic Attack Ketone Sterically Hindered Aromatic Ketone Ketone->Intermediate Intermediate->LB Catalyst Regeneration Product Cyanohydrin Silyl Ether Intermediate->Product Proton Transfer & Silylation

Caption: Lewis Base-Catalyzed Cyanosilylation Mechanism.

For particularly challenging substrates, a dual-activation approach, where both the ketone and TMSCN are activated simultaneously by different catalysts, can be highly effective.[5]

Comparative Analysis of Catalytic Systems for Hindered Ketones

The choice of catalyst is paramount for the successful cyanosilylation of sterically hindered aromatic ketones. Below is a summary of commonly employed catalytic systems with their respective advantages and disadvantages.

Catalyst SystemTypical Loading (mol%)Temperature (°C)AdvantagesDisadvantages
Gold(III) Chloride (AuCl₃) 1Room Temp.High efficiency, rapid reactions, mild conditions.[1]Cost of the catalyst.
Thiourea-based Organocatalysts 5-78 to -40Excellent for asymmetric synthesis, high enantioselectivities.[6]Requires low temperatures, longer reaction times.
Chiral Amino Acid Salts 10Room Temp.Commercially available, recyclable, good for asymmetric synthesis.[4]May require higher catalyst loading.
Vanadium-based Catalysts 0.232High turnover frequency, effective for diverse ketones.[7][8]Catalyst preparation may be required.
Metal Borohydrides (e.g., NaBH₄) 5-10Room Temp.Inexpensive, readily available.[9]Can lead to side reactions (reduction of the ketone).

Detailed Experimental Protocol: Cyanosilylation of 2-Adamantanone

This protocol provides a step-by-step guide for the cyanosilylation of 2-adamantanone, a sterically hindered ketone, using a vanadium-based catalyst.[8] This example is chosen for its well-documented procedure and its representation of a challenging substrate.

Materials and Reagents
  • 2-Adamantanone

  • Trimethylsilyl cyanide (TMSCN) (Caution: Highly Toxic and Moisture Sensitive)

  • (Et₄N)₂[VO₂(CN)₃] (Catalyst)

  • Acetonitrile (anhydrous)

  • Naphthalene (internal standard)

  • Pyrex-glass screw-cap vial (approx. 20 mL)

  • Teflon-coated magnetic stir bar

  • Standard laboratory glassware for workup

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Experimental Workflow

Experimental_Workflow A 1. Add 2-adamantanone, catalyst, and internal standard to a dried vial. B 2. Add anhydrous acetonitrile. A->B C 3. Add TMSCN to initiate the reaction. B->C D 4. Stir at 32°C for 15 minutes. C->D E 5. Filter the reaction mixture. D->E F 6. Wash with ethyl acetate. E->F G 7. Dry the combined organic layers over anhydrous Na₂SO₄. F->G H 8. Concentrate under reduced pressure. G->H I 9. Purify by column chromatography. H->I

Caption: Experimental Workflow for Cyanosilylation.

Step-by-Step Procedure
  • Preparation: In a dry 20 mL Pyrex-glass screw-cap vial equipped with a Teflon-coated magnetic stir bar, add 2-adamantanone (1 mmol, 150.2 mg), (Et₄N)₂[VO₂(CN)₃] (0.2 mol%, 0.002 mmol, 0.7 mg), and naphthalene (0.2 mmol, 25.6 mg) as an internal standard.[8]

  • Solvent Addition: To the vial, add 1 mL of anhydrous acetonitrile.

  • Reaction Initiation: In a well-ventilated fume hood, carefully add trimethylsilyl cyanide (TMSCN) (1.2 mmol, 0.16 mL) to the vial. (Extreme Caution: TMSCN is highly toxic and reacts with moisture to release hydrogen cyanide gas. Handle with appropriate personal protective equipment in a fume hood.)

  • Reaction: Tightly cap the vial and stir the reaction mixture at 32°C for 15 minutes.[8] The reaction progress can be monitored by GC or TLC by comparing the consumption of the starting material relative to the internal standard.

  • Workup: After the reaction is complete, as indicated by TLC or GC analysis, filter the reaction mixture through a small plug of silica gel, washing with ethyl acetate (3 x 5 mL).[10]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure cyanohydrin trimethylsilyl ether.[10] The product for this specific reaction is 2-cyano-2-(trimethylsilyloxy)adamantane.

Field-Proven Insights & Troubleshooting

  • Moisture is Detrimental: The success of the cyanosilylation reaction is highly dependent on anhydrous conditions. Ensure all glassware is oven-dried, and use anhydrous solvents. TMSCN is particularly sensitive to moisture.

  • Catalyst Selection is Key: For ketones that are poor Lewis bases, a Lewis base catalyst that activates TMSCN might be more effective. Conversely, for ketones with electron-withdrawing groups, a Lewis acid catalyst to enhance the electrophilicity of the carbonyl carbon could be beneficial.

  • Solvent Effects: While many reactions can be performed under solvent-free conditions, for sterically hindered substrates, a solvent can be crucial.[10] Non-polar aprotic solvents like dichloromethane or toluene are often good choices.

  • Low Reaction Rates: If the reaction is sluggish, consider increasing the temperature, although this may lead to side products. Alternatively, a higher catalyst loading or a more active catalyst may be necessary. For asymmetric reactions, lower temperatures are generally required to achieve high enantioselectivity.[6]

Conclusion

The cyanosilylation of sterically hindered aromatic ketones, while challenging, is an achievable and valuable transformation with careful consideration of the reaction mechanism and appropriate selection of the catalytic system. The protocol provided herein, along with the comparative data and troubleshooting tips, offers a solid foundation for researchers to successfully tackle these difficult substrates and unlock their synthetic potential in drug discovery and materials science.

References

  • Title: Synthesis of cyanooxovanadate and cyanosilylation of ketones Source: RSC Advances URL: [Link]

  • Title: Cyanosilylation by Compounds with Main-Group Elements: An Odyssey Source: ACS Omega URL: [Link]

  • Title: Enantioselective Cyanosilylation of Ketones by a Catalytic Double-Activation Method Employing Chiral Lewis Acid and Achiral N-Oxide Catalysts Source: Organic Letters URL: [Link]

  • Title: Catalytic Asymmetric Cyanosilylation of Ketones with Chiral Lewis Base Source: Journal of the American Chemical Society URL: [Link]

  • Title: Proposed mechanism for the cyanosilylation of aldehydes and ketone using TMSCN in the presence of compound 2 as a catalyst. Source: ResearchGate URL: [Link]

  • Title: Alkylation of Cyanide, Part 4: Aldehydes and Ketones Source: YouTube URL: [Link]

  • Title: Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones Source: Journal of the American Chemical Society URL: [Link]

  • Title: Cyanohydrin reaction Source: Wikipedia URL: [Link]

  • Title: Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes Source: Organic Chemistry Portal URL: [Link]

  • Title: Organocatalytic stereoselective cyanosilylation of small ketones Source: ResearchGate URL: [Link]

  • Title: Cyanohydrin synthesis by Cyanation or Cyanosilylation Source: Organic Chemistry Portal URL: [Link]

  • Title: The Hydrosilylation and Cyanosilylation of Ketones Catalyzed using Metal Borohydrides Source: Bentham Science URL: [Link]

  • Title: Silane Redistribution Catalyzed by [Mes-B-TMP]+ Borinium Ion Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis of cyanooxovanadate and cyanosilylation of ketones Source: PubMed URL: [Link]

  • Title: TRIMETHYLSILYL CYANIDE Source: Organic Syntheses URL: [Link]

  • Title: Activation of trimethylsilyl cyanide and mechanistic investigation for facile cyanosilylation by solid acid catalysts under mild and solvent-free conditions Source: ResearchGate URL: [Link]

  • Title: Catalytic Asymmetric Cyanosilylation of Ketones by a Chiral Amino Acid Salt Source: Journal of the American Chemical Society URL: [Link]

  • Title: Catalytic asymmetric cyanosilylation of ketones by a chiral amino acid salt Source: PubMed URL: [Link]

Sources

Troubleshooting & Optimization

How to minimize the formation of byproducts in cyanosilylation reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyanosilylation Reactions

A Researcher's Guide to Minimizing Byproduct Formation and Maximizing Yield

Welcome to the technical support center for cyanosilylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their cyanosilylation protocols and troubleshoot common issues, particularly the formation of unwanted byproducts. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

The cyanosilylation of aldehydes and ketones is a cornerstone of organic synthesis, providing a direct route to cyanohydrin trimethylsilyl ethers, which are versatile intermediates for the synthesis of α-hydroxy acids, β-amino alcohols, and other valuable molecules.[1][2] However, the reaction is not without its challenges, and the formation of byproducts can significantly impact yield and purity. This guide will provide a comprehensive overview of common byproducts, their mechanisms of formation, and detailed strategies to minimize their occurrence.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in cyanosilylation reactions?

A1: The most prevalent byproduct, especially when using enolizable ketones as substrates, is the corresponding silyl enol ether . Other potential byproducts can arise from the hydrolysis of trimethylsilyl cyanide (TMSCN) or the decomposition of the desired cyanohydrin product during workup.

Q2: Why is silyl enol ether formation a significant issue?

A2: Silyl enol ether formation is a competitive, non-productive pathway that consumes both the substrate and the silylating agent, thereby reducing the overall yield of the desired cyanohydrin. It is particularly problematic with ketones that have acidic α-protons.

Q3: What factors influence the formation of silyl enol ethers?

A3: Several factors can promote the formation of silyl enol ethers, including the nature of the substrate (enolizable ketones are more susceptible), the choice of catalyst (strong Lewis acids can favor enolization), the presence of a base, and the reaction temperature.

Q4: How can I monitor the progress of my cyanosilylation reaction and detect byproducts?

A4: The progress of the reaction and the formation of byproducts can be effectively monitored by techniques such as ¹H NMR spectroscopy , gas chromatography (GC) , and gas chromatography-mass spectrometry (GC-MS) .[3][4] For instance, the appearance of characteristic vinyl proton signals in the ¹H NMR spectrum can indicate the formation of silyl enol ethers.

Troubleshooting Guide: Minimizing Byproduct Formation

This section provides a systematic approach to troubleshooting and minimizing byproduct formation in your cyanosilylation reactions.

Issue 1: Significant Formation of Silyl Enol Ether

Causality: Silyl enol ether formation is a kinetically favored process in some cases, driven by the deprotonation of the α-carbon of the carbonyl compound, followed by trapping of the resulting enolate with the silylating agent.[3] Strong Lewis acids can enhance the acidity of the α-protons, and basic impurities can facilitate deprotonation.

Troubleshooting Strategies:

  • Catalyst Selection:

    • Avoid overly strong Lewis acids: While Lewis acids are often necessary to activate the carbonyl group, very strong Lewis acids can promote enolization. Consider using milder Lewis acids or organocatalysts.[5][6] A comparative study of different catalysts for the cyanosilylation of acetophenone highlights the varying efficiencies and potential for side reactions.[1]

    • Employ bifunctional catalysts: Catalysts that can activate both the carbonyl compound and TMSCN can enhance the rate of the desired reaction over the enolization pathway.[6]

  • Reaction Conditions:

    • Lower the reaction temperature: Enolization is often favored at higher temperatures. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can significantly suppress the formation of the silyl enol ether.

    • Control the addition of reagents: Slow, dropwise addition of TMSCN to the mixture of the carbonyl compound and catalyst can help to maintain a low concentration of the silylating agent, which can disfavor the enolization pathway.

  • Additives:

    • Use of a proton sponge: In cases where acidic impurities may be promoting enolization, the addition of a non-nucleophilic proton sponge can be beneficial.

Logical Relationship Diagram:

Byproduct_Formation cluster_0 Problem: Silyl Enol Ether Formation cluster_1 Solution Strategies Enolizable Ketone Enolizable Ketone Silyl Enol Ether Silyl Enol Ether Enolizable Ketone->Silyl Enol Ether promotes Strong Lewis Acid Strong Lewis Acid Strong Lewis Acid->Silyl Enol Ether promotes High Temperature High Temperature High Temperature->Silyl Enol Ether promotes Base Presence Base Presence Base Presence->Silyl Enol Ether promotes Milder Catalyst Milder Catalyst Minimize Byproduct Minimize Byproduct Milder Catalyst->Minimize Byproduct leads to Lower Temperature Lower Temperature Lower Temperature->Minimize Byproduct leads to Slow Addition of TMSCN Slow Addition of TMSCN Slow Addition of TMSCN->Minimize Byproduct leads to Proton Sponge Proton Sponge Proton Sponge->Minimize Byproduct leads to Protocol_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Work-up & Purification A 1. Dry glassware under vacuum or in an oven. B 2. Add ketone and anhydrous solvent to the reaction flask. A->B C 3. Cool the mixture to the desired temperature (e.g., -78 °C). B->C D 4. Add the catalyst under an inert atmosphere (e.g., N₂ or Ar). C->D E 5. Slowly add TMSCN dropwise via syringe. D->E F 6. Stir the reaction mixture at the set temperature. E->F G 7. Monitor the reaction progress by TLC, GC, or NMR. F->G H 8. Quench the reaction (e.g., with sat. aq. NH₄Cl). G->H I 9. Extract with an organic solvent. H->I J 10. Dry the organic layer and concentrate. I->J K 11. Purify the product by distillation or chromatography. J->K

Sources

Troubleshooting guide for low conversion rates in trimethylsilyl cyanohydrin formation.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trimethylsilyl Cyanohydrin Formation

Guide: Troubleshooting Low Conversion Rates in Trimethylsilyl Cyanohydrin (TMSCN) Formation

Welcome to our dedicated technical guide for troubleshooting the formation of trimethylsilyl cyanohydrins. This reaction, the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones, is a cornerstone of synthetic chemistry for its ability to generate protected cyanohydrins, which are versatile intermediates. However, achieving high conversion rates can be challenging, often plagued by issues with reagents, catalysts, or reaction conditions.

This guide is structured as a series of questions and answers to directly address the specific problems you may be encountering in the lab. We will delve into the causality behind these issues and provide actionable, field-proven solutions to get your synthesis back on track.

Section 1: Catalyst-Related Issues

The catalyst is the heart of the reaction. Its activity and proper function are paramount. Issues here are the most common source of low yields.

Question: My reaction shows little to no conversion, even after several hours. What could be wrong with my catalyst?

Answer: Catalyst inefficiency is the primary suspect when a reaction fails to initiate. The causes can be broadly categorized into catalyst deactivation by impurities or inappropriate catalyst choice for your specific substrate.

1. Catalyst Deactivation by Protic Impurities: The most common culprit is the presence of water or other protic species (e.g., alcohols). Lewis base catalysts, which function by activating TMSCN, are readily quenched by protons. Similarly, Lewis acid catalysts can be deactivated by water.

  • Causality: Water rapidly hydrolyzes TMSCN to generate hydrogen cyanide (HCN) and trimethylsilanol. This process consumes your reagent and can protonate and deactivate your catalyst, halting the catalytic cycle.

  • Troubleshooting Protocol:

    • Rigorous Drying of Reagents & Glassware: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum immediately before use.

    • Solvent Purity: Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent (e.g., CaH₂) or passed through a solvent purification system (SPS).

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

2. Inappropriate Catalyst Choice or Loading: Not all catalysts are suitable for all substrates. Sterically hindered ketones, for example, often require more potent catalytic systems than simple aldehydes.

  • Expert Insight: While catalysts like triethylamine can be effective for reactive aldehydes, they often fail with less reactive ketones. For challenging substrates, consider stronger Lewis base catalysts like potassium cyanide with 18-crown-6 (KCN/18-crown-6) or specialized metal-based Lewis acid catalysts.

Table 1: Common Catalysts and Recommended Starting Conditions

Catalyst SystemSubstrate ClassTypical Loading (mol%)Key Considerations
Triethylamine (Et₃N)Unhindered Aldehydes5 - 10Low cost, moderate activity. Sensitive to moisture.
KCN / 18-crown-6Aldehydes, Ketones1 - 5Highly effective, but KCN is toxic. Requires careful handling.
Ytterbium(III) triflateAldehydes, Ketones0.1 - 2Potent Lewis acid. Effective for hindered substrates.
Salen-Metal ComplexesAsymmetric Synthesis1 - 10Used for enantioselective additions.

Section 2: Reagent & Substrate Problems

The quality and nature of your starting materials can significantly impact the reaction's success.

Question: My reaction is slow and gives a messy baseline on TLC/LCMS. Could my TMSCN or substrate be the problem?

Answer: Absolutely. The purity of both the electrophile (aldehyde/ketone) and the nucleophile source (TMSCN) is critical.

1. Purity of Trimethylsilyl Cyanide (TMSCN): TMSCN is highly sensitive to moisture and can degrade over time, especially if stored improperly. Old or poorly stored TMSCN may contain significant amounts of hydrolysis byproducts.

  • Verification Protocol:

    • Check the Appearance: Fresh TMSCN should be a clear, colorless liquid. A yellow or cloudy appearance suggests decomposition.

    • ¹H NMR Check: Before use, take a quick ¹H NMR of your TMSCN in a dry deuterated solvent (like C₆D₆). You should see a sharp singlet around δ 0.4 ppm. The presence of other signals indicates impurities.

    • Purification: If impure, TMSCN can be purified by distillation under an inert atmosphere.

2. Substrate-Related Side Reactions: Certain substrates are prone to side reactions that compete with cyanohydrin formation.

  • Enolization: Ketones with acidic α-protons can be deprotonated by basic catalysts, leading to enolization and subsequent side reactions rather than nucleophilic addition. If you observe a loss of starting material without product formation, this is a likely cause.

    • Solution: Consider switching to a non-basic, Lewis acid catalyst like Yb(OTf)₃ or ZnI₂.

  • Substrate Purity: Impurities in your aldehyde or ketone (e.g., corresponding carboxylic acid from oxidation) can interfere with the catalyst. Purify your substrate by distillation, recrystallization, or column chromatography before use.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing low conversion rates.

G Start Low Conversion Rate Observed Check_Catalyst Step 1: Verify Catalyst Integrity Start->Check_Catalyst Catalyst_Moisture Catalyst_Moisture Check_Catalyst->Catalyst_Moisture Is catalyst moisture-sensitive? Check_Reagents Step 2: Assess Reagent & Substrate Purity Reagent_Purity Reagent_Purity Check_Reagents->Reagent_Purity Are TMSCN & substrate pure? Check_Conditions Step 3: Evaluate Reaction Conditions Conditions_Temp Conditions_Temp Check_Conditions->Conditions_Temp Is reaction temperature optimal? Result_OK High Conversion Achieved Action_Dry Action: Use anhydrous conditions (N2/Ar, dry solvent) Catalyst_Moisture->Action_Dry Yes Catalyst_Choice Is catalyst appropriate for substrate? Catalyst_Moisture->Catalyst_Choice No / Already Dry Action_Dry->Check_Reagents Catalyst_Choice->Check_Reagents Yes Action_Change_Catalyst Action: Select stronger catalyst (e.g., KCN/18-c-6, Yb(OTf)3) Catalyst_Choice->Action_Change_Catalyst No Action_Change_Catalyst->Check_Reagents Reagent_Purity->Check_Conditions Yes Action_Purify Action: Purify TMSCN (distill) & Substrate (chromatography) Reagent_Purity->Action_Purify No Action_Purify->Check_Conditions Conditions_Temp->Result_OK Yes Action_Adjust_Temp Action: Lower temp for aldehydes, raise for hindered ketones Conditions_Temp->Action_Adjust_Temp No Action_Adjust_Temp->Result_OK

Caption: A logical flowchart for troubleshooting TMSCN formation.

Section 3: Reaction Condition Optimization

Even with pure reagents and an active catalyst, the reaction conditions must be finely tuned.

Question: The reaction starts but seems to stall at 30-40% conversion. How can I push it to completion?

Answer: A stalled reaction often points to an equilibrium issue or a gradual deactivation process. Adjusting the reaction conditions can overcome this.

1. Temperature Control: The addition of TMSCN is an equilibrium process.

  • For Aldehydes: These reactions are often exothermic. Running them at lower temperatures (e.g., 0 °C to room temperature) favors the formation of the thermodynamic product and minimizes side reactions.

  • For Ketones: Ketones are less electrophilic, and the equilibrium can be unfavorable. For sterically hindered or electron-rich ketones, heating the reaction (e.g., to 50-80 °C) may be necessary to drive the reaction forward.

2. Reaction Concentration: The reaction is typically bimolecular, meaning its rate depends on the concentration of both the substrate and TMSCN. If the reaction is sluggish, increasing the concentration can help. However, be cautious, as this can also accelerate side reactions. A good starting point is typically a 0.1 M to 0.5 M solution of the substrate.

Catalytic Cycle of Lewis Base Catalysis

The following diagram illustrates the generally accepted mechanism for Lewis base-catalyzed silylcyanation. Understanding this cycle is key to diagnosing issues.

Caption: Catalytic cycle for Lewis base-promoted silylcyanation.

Frequently Asked Questions (FAQs)

Q1: Can I use TMSCN with substrates that have acidic protons, like free carboxylic acids or phenols? A: It is highly discouraged. The acidic proton will react irreversibly with TMSCN and any base catalyst, quenching the reaction. You must protect these functional groups before attempting the silylcyanation.

Q2: My product seems to be decomposing during work-up or chromatography. What's happening? A: Trimethylsilyl cyanohydrins are sensitive to both acid and base and can easily revert to the starting carbonyl compound, especially in the presence of water.

  • Solution: Use a non-aqueous work-up if possible. When performing chromatography on silica gel, which is acidic, first neutralize the silica by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), before loading your sample.

Q3: Is it necessary to use a large excess of TMSCN? A: Using a slight excess (e.g., 1.1 to 1.5 equivalents) is common practice to drive the equilibrium towards the product. However, a very large excess is usually unnecessary and can complicate purification. If your reaction requires a large excess to proceed, it likely indicates a problem with catalyst activity or reagent purity.

References

  • Evans, D. A., & Truesdale, L. K. (1973). Cyanosilylation of ketones. Tetrahedron Letters, 14(49), 4929-4932. [Link]

  • Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649-3682. [Link]

  • North, M., & Omedes-Pujol, M. (2020). The Catalytic Asymmetric Cyanohydrin Reaction. Catalysts, 10(11), 1241. [Link]

  • Lipton, M. F., Sorensen, C. M., & Sadler, A. C. (1983). A convenient procedure for the purification of trimethylsilyl cyanide. The Journal of Organic Chemistry, 48(6), 1056-1056. [Link]

  • Rasmussen, J. K., & Heilmann, S. M. (1979). O-Silylated cyanohydrins--versatile intermediates for organic synthesis. Synthesis, 1979(04), 219-231. [Link]

Technical Support Center: Optimizing Catalyst Loading for Enantioselective Cyanohydrin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective synthesis of cyanohydrins. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of catalyst loading. Achieving high enantioselectivity and yield hinges on the precise amount of catalyst used, a factor that is often sensitive to the specific substrate, catalyst, and reaction conditions. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis. The question-and-answer format is designed to help you quickly diagnose and resolve specific issues at the bench.

Q1: My enantioselectivity is poor or inconsistent, even though I'm using a well-established chiral catalyst. How can catalyst loading be the culprit?

A: This is a frequent challenge where the catalyst loading plays a more complex role than simply reaction speed. The core issue often lies in the competition between the desired catalyzed, enantioselective reaction and a non-catalyzed, racemic "background" reaction.[1][2]

  • Causality Explained: The nucleophilic addition of a cyanide source to a carbonyl is a reaction that can proceed without a catalyst, but it does so without stereocontrol, producing a 1:1 mixture of enantiomers (a racemate). The purpose of the chiral catalyst is to accelerate the formation of one enantiomer far more than the other, and critically, to be significantly faster than the background reaction.

    • If Catalyst Loading is Too Low: The rate of the catalyzed reaction may not be sufficient to outpace the background reaction. Consequently, a significant portion of the product is formed through the racemic pathway, leading to a drop in the overall enantiomeric excess (ee).

    • If Catalyst Loading is Too High: While counterintuitive, excessive catalyst concentration can sometimes be detrimental. Some catalysts may form aggregates or dimeric species at high concentrations. These aggregates can exhibit lower enantioselectivity or reduced activity compared to the monomeric catalytic species.

Troubleshooting Steps:

  • Quantify the Background Reaction: Run a control experiment under your standard reaction conditions but without the chiral catalyst. This will reveal the rate of the non-selective background reaction for your specific substrate.

  • Systematic Loading Screen: Perform a series of small-scale reactions varying the catalyst loading (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%). Keep all other parameters (substrate concentration, temperature, solvent) constant.

  • Analyze the Trend: Plot the enantiomeric excess (ee%) against catalyst loading. You are looking for a plateau where the ee% is maximized and stable. This plateau represents the loading range where the catalyzed reaction is dominant.

Q2: The reaction is extremely slow or appears to stall before reaching full conversion. Should I simply increase the catalyst loading?

A: While insufficient catalyst is a possible cause, it's not the only one. Blindly adding more catalyst can be wasteful and may not address the root problem. A stalled reaction can be indicative of catalyst deactivation or product inhibition.

  • Causality Explained:

    • Catalyst Deactivation: The catalyst may be unstable under the reaction conditions. Impurities in reagents or solvents (e.g., water, acids, or other nucleophiles) can poison the catalyst. In some systems, particularly with biocatalysts like hydroxynitrile lyases (HNLs), factors like shear forces in continuous flow reactors can lead to deactivation.[1]

    • Product Inhibition: The newly formed cyanohydrin product might coordinate to the catalyst's active site more strongly than the starting material, effectively preventing further turnovers.

    • Substrate-Related Issues: Some substrates may contain functional groups that interact with and inhibit the catalyst.

Troubleshooting Workflow:

The following decision tree can guide your experimental approach to diagnosing a slow or stalled reaction.

G Start Problem: Slow or Stalled Reaction Check_Purity 1. Verify Reagent & Solvent Purity (Strictly anhydrous conditions?) Start->Check_Purity Test_Loading 2. Increase Catalyst Loading (e.g., double the amount) Check_Purity->Test_Loading Result_Improved Rate Improves Significantly? Test_Loading->Result_Improved Monitor_Kinetics 3. Monitor Reaction Profile (Take aliquots over time) Result_No_Change Reaction Still Stalls? Monitor_Kinetics->Result_No_Change Result_Improved->Monitor_Kinetics No Conclusion_Loading Conclusion: Initial loading was likely too low. Result_Improved->Conclusion_Loading Yes Result_No_Change->Conclusion_Loading No, rate increases and reaction goes to completion Conclusion_Deactivation Conclusion: Suspect Catalyst Deactivation or Product/Substrate Inhibition. Result_No_Change->Conclusion_Deactivation Yes Spiking_Expt 4. Perform Catalyst Spiking Experiment (Add fresh catalyst mid-reaction) Conclusion_Deactivation->Spiking_Expt

Caption: Troubleshooting workflow for slow or stalled reactions.

Q3: My reaction gives a low chemical yield, but the enantioselectivity of the product that is formed is high. What is the likely issue?

A: This scenario often points towards an unfavorable reaction equilibrium or catalyst decomposition over the reaction time, rather than a problem with the catalytic cycle's selectivity.

  • Causality Explained:

    • Reversible Reaction: Cyanohydrin formation is a reversible process.[3] If the equilibrium constant for your specific substrate is not large, the reaction may simply reach equilibrium at a low conversion. Catalyst loading affects the rate at which equilibrium is reached but does not change its position.

    • Catalyst Instability: If the catalyst is slowly decomposing during the reaction, it may cease to function before the reaction can reach completion or equilibrium. The product that was formed early on, when the catalyst was active, will still be highly enantiopure.

Troubleshooting Steps:

  • Push the Equilibrium: According to Le Châtelier's principle, you can shift the equilibrium toward the product. Consider increasing the concentration of the cyanide source (e.g., using trimethylsilyl cyanide (TMSCN) in a 1.5 to 2.0 molar excess).

  • Evaluate Catalyst Stability: Re-run the reaction and monitor both conversion and ee% over time. If the ee% remains high while the conversion plateaus prematurely, catalyst decomposition is a strong possibility. Investigate potential sources of degradation (e.g., temperature, air, moisture sensitivity).

  • Lower the Temperature: For exothermic reactions, lowering the temperature can shift the equilibrium to favor the product, which can improve the final yield.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a sensible starting point for catalyst loading (in mol%) for a new cyanohydrin synthesis?

A: For most metal-based or organocatalytic systems, a starting range of 0.5 mol% to 5 mol% is common and advisable.[4][5] Biocatalytic systems (using enzymes like HNLs) have different loading metrics, often based on activity units (U) per mass of substrate. The optimal loading is highly system-dependent; a very active catalyst might give excellent results at 0.1 mol%, whereas a less active one may require 10 mol% or more. The most efficient approach is to start with a literature-precedented value for a similar catalyst/substrate pair and then perform an optimization screen.

Q2: How do I design a robust experiment to screen for optimal catalyst loading?

A: A systematic approach is crucial. The goal is to isolate catalyst loading as the only variable.

Experimental Protocol: Catalyst Loading Optimization Screen

  • Preparation: Set up a series of identical reaction vessels (e.g., 5 vials) that can be sealed under an inert atmosphere (if required). Ensure all glassware is scrupulously dried.

  • Stock Solutions: Prepare stock solutions of your substrate and cyanide source in the chosen anhydrous solvent. This ensures consistent concentrations across all experiments.

  • Reaction Setup: In each vial, add the substrate stock solution and solvent.

  • Catalyst Addition: Add the calculated amount of catalyst to each vial to achieve the desired mol% (e.g., 0.2, 0.5, 1.0, 2.0, 5.0 mol%).

  • Initiation: Place all vials in a temperature-controlled bath. Add the cyanide source stock solution to each vial simultaneously to start the reactions.

  • Monitoring: Stir all reactions at the same rate. After a predetermined time (e.g., 24 hours, or when the 1.0 mol% reaction appears complete by TLC), quench all reactions identically.

  • Analysis: Analyze the crude reaction mixture from each vial by a chiral analytical method (e.g., HPLC or GC) to determine the conversion (%) and the enantiomeric excess (ee%).

Data Summary Table:

Use a table like the one below to organize your results for clear comparison.

Experiment #Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee%)
10.2243592
20.5248598
31.024>9999
42.024>9999
55.024>9998

This is example data. Your results will vary. Based on this example data, a catalyst loading of 1.0 mol% would be chosen as the optimum, as it provides maximum conversion and enantioselectivity without unnecessary excess of the catalyst.

Q3: Can the choice of cyanide source affect the optimal catalyst loading?

A: Absolutely. The nature of the cyanide source dictates the concentration and reactivity of the active cyanide nucleophile in the solution, which in turn influences the kinetics of both the catalyzed and background reactions.

  • Hydrogen Cyanide (HCN): Highly reactive but also highly toxic and volatile. Its direct use requires specialized equipment and safety protocols.[2]

  • Trimethylsilyl Cyanide (TMSCN): A very common and effective source.[4] It reacts with the carbonyl, and the silyl group protects the resulting cyanohydrin ether. The rate of cyanide delivery can be influenced by the catalyst itself.

  • Potassium/Sodium Cyanide (KCN/NaCN): These salts have low solubility in many organic solvents. Additives (like 18-crown-6) or co-catalysts may be needed to bring the cyanide into the solution phase, adding another layer of complexity to the optimization.[6]

Because each source has a different kinetic profile, the catalyst loading required to ensure the catalyzed pathway dominates will change. You must re-optimize the catalyst loading if you change your cyanide source.

Section 3: Mechanistic Overview

A fundamental understanding of the catalytic cycle is essential for rational troubleshooting. While specific catalysts vary, a general cycle illustrates the key steps where concentration and efficiency matter.

G cluster_cycle Catalytic Cycle Catalyst Chiral Catalyst (C) Complex Activated Complex [C • Substrate] Catalyst->Complex 1. Coordination Substrate Substrate (Aldehyde/Ketone) Substrate->Complex Cyanide Cyanide Source (e.g., TMSCN) Cyanide->Complex Product Enantioenriched Cyanohydrin Complex->Product 2. Stereoselective    Cyanide Attack Product->Catalyst 3. Product Release    & Catalyst Regeneration

Caption: Generalized catalytic cycle for enantioselective cyanohydrin synthesis.

This cycle highlights that the catalyst (C*) must first bind the substrate to form an activated complex. The stereochemistry of this complex dictates the facial selectivity of the cyanide attack. The rate of this entire process, relative to the background reaction, is directly proportional to the concentration of the active catalyst.

References

  • Various Authors. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Organic Chemistry Portal. Retrieved from [Link]

  • Lee, J-W., et al. (2019). CO2-Enabled Cyanohydrin Synthesis and Facile Homologation Reactions. ChemRxiv. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2022). Continuous flow for enantioselective cyanohydrin synthesis. Catalysis Science & Technology. Retrieved from [Link]

  • Bracco, P., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Bracco, P., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Cyanohydrin formation under the optimized conditions. ResearchGate. Retrieved from [Link]

  • Various Authors. (2023). Cyanohydrins. Chemistry LibreTexts. Retrieved from [Link]

  • Belokon, Y., et al. (n.d.). Optimization of asymmetric cyanohydrin synthesis catalysed by complex 2. ResearchGate. Retrieved from [Link]

Sources

The effect of different solvents on the rate and efficiency of cyanosilylation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyanosilylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving optimal reaction rates and efficiencies. Here, we address common challenges and frequently asked questions, providing in-depth explanations and actionable protocols to enhance your experimental success.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your cyanosilylation experiments. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in established chemical principles.

Issue 1: Slow or Stalled Reaction Rate

Q: My cyanosilylation reaction is proceeding very slowly or has stopped before completion. What are the likely causes related to the solvent, and how can I resolve this?

A: A sluggish reaction is a common issue often linked to improper solvent choice or reaction conditions. Here’s a troubleshooting workflow:

Causality and Resolution:

  • Insufficient Carbonyl Activation: The rate-determining step in many cyanosilylations is the nucleophilic attack of the cyanide ion on the carbonyl carbon.[1] Solvents play a crucial role in activating the carbonyl group.

    • Lewis Acid Catalysis: If you are using a Lewis acid catalyst, its effectiveness can be highly dependent on the solvent.[2][3] Donating solvents (e.g., ethers, acetonitrile) can compete with the carbonyl substrate for coordination to the Lewis acid, thereby reducing its catalytic activity.[4][5]

      • Solution: Switch to a less coordinating, non-polar solvent like dichloromethane (DCM), toluene, or hexane to maximize the Lewis acid's interaction with the carbonyl substrate.

    • Lewis Base Catalysis: For Lewis base-catalyzed reactions, the solvent must facilitate the formation of a hypervalent silicon intermediate.

      • Solution: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can be effective.[6] In some cases, DMF can even act as a nucleophilic activator itself, accelerating the reaction even without a catalyst for aldehydes.[6]

  • Poor Solubility of Reactants or Catalysts: If any of your starting materials or the catalyst are not fully dissolved, the reaction will be heterogeneous and likely slow.

    • Solution: Choose a solvent that provides good solubility for all components at the reaction temperature. A solvent screen with small-scale experiments is highly recommended.

  • Protic Solvent Interference: Protic solvents (e.g., water, alcohols like methanol) are generally detrimental to cyanosilylation.[7]

    • Mechanism of Interference: They can react with trimethylsilyl cyanide (TMSCN) and can also deactivate nucleophiles and catalysts through hydrogen bonding.[8] Even trace amounts of water can significantly hinder the reaction.[9][10]

    • Solution: Ensure all solvents are rigorously dried before use. If a protic solvent is unavoidable for other reasons, consider using a stoichiometric amount of a water scavenger.

Issue 2: Low Product Yield

Q: I am observing a low yield of my desired cyanohydrin silyl ether, even though the starting material is consumed. What solvent-related factors could be contributing to this?

A: Low yield in the presence of complete starting material consumption often points to the formation of side products or product decomposition, where the solvent can be a key factor.

Causality and Resolution:

  • Side Product Formation: The solvent can influence the chemoselectivity of the reaction.

    • Aldol-type Reactions: In the presence of certain catalysts and solvents, side reactions like the aldol condensation of enolizable aldehydes or ketones can occur.

    • Solution: Changing the solvent polarity can sometimes suppress these side reactions. A switch from a polar to a non-polar solvent, or vice versa, may be beneficial.

  • Product Instability/Decomposition: The desired cyanohydrin silyl ether might be unstable under the reaction or workup conditions, which can be exacerbated by the solvent.

    • Solution: If you suspect product instability, try to perform the reaction at a lower temperature. Also, ensure the workup procedure is performed quickly and at a low temperature.

  • Solvent-Mediated Catalyst Deactivation: The solvent can sometimes react with or deactivate the catalyst over the course of the reaction.

    • Solution: Review the literature for catalyst compatibility with your chosen solvent. If no information is available, a catalyst screen in different solvent systems is advisable.

Issue 3: Inconsistent Results and Poor Reproducibility

Q: My cyanosilylation reaction gives variable yields and reaction times when I repeat it. What could be the cause of this inconsistency?

A: Poor reproducibility is often traced back to subtle variations in experimental conditions, with solvent quality being a primary culprit.

Causality and Resolution:

  • Variable Solvent Quality: The most common cause is the presence of varying amounts of impurities, especially water, in the solvent.[9][10]

    • Solution: Always use freshly distilled or anhydrous grade solvents from a reputable supplier. It is good practice to dry solvents over molecular sieves before use.

  • Atmospheric Moisture: Cyanosilylation reactions are often sensitive to moisture from the air.

    • Solution: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon). Flame-dry or oven-dry your glassware before use to remove any adsorbed water.[11]

Section 2: Frequently Asked Questions (FAQs)**

Q1: What is the general role of a solvent in a cyanosilylation reaction?

A1: The solvent in a cyanosilylation reaction serves several critical functions:

  • Dissolving Reactants: It acts as a medium to dissolve the carbonyl compound, trimethylsilyl cyanide (TMSCN), and the catalyst, ensuring a homogeneous reaction mixture.[12]

  • Influencing Reaction Rate: The solvent's polarity and coordinating ability can significantly affect the reaction kinetics by stabilizing or destabilizing reactants, intermediates, and transition states.[13][14]

  • Controlling Selectivity: In some cases, the choice of solvent can influence the stereochemical outcome of the reaction, especially in asymmetric cyanosilylation.

Q2: How do polar protic, polar aprotic, and non-polar solvents differently affect cyanosilylation?

A2:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These are generally not recommended for cyanosilylation. Their acidic protons can react with TMSCN and deactivate catalysts.[7] They can also form hydrogen bonds with the cyanide nucleophile, reducing its reactivity.[8]

  • Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO, acetone): These solvents are often good choices, particularly for Lewis base-catalyzed reactions. They can help to dissolve polar reactants and catalysts without interfering with the reaction through hydrogen bonding.[8] Acetonitrile is a commonly used and effective solvent for many cyanosilylations.[1][7]

  • Non-Polar Solvents (e.g., dichloromethane, toluene, hexane): These are frequently used in Lewis acid-catalyzed cyanosilylations.[4] Their low coordinating ability prevents them from competing with the carbonyl substrate for the Lewis acid catalyst, thus enhancing catalytic activity.[5] In some cases, reactions can even be run under solvent-free conditions, which can be highly efficient.[2][7]

Q3: Can I run my cyanosilylation reaction neat (solvent-free)?

A3: Yes, solvent-free cyanosilylation can be a very effective and environmentally friendly option, often leading to higher reaction rates and yields.[2][7] This is particularly true for reactions involving liquid substrates. However, for solid starting materials, a solvent is typically necessary to ensure proper mixing and contact between reactants.

Q4: How does the choice of catalyst influence the optimal solvent?

A4: The interplay between the catalyst and solvent is crucial:

  • Lewis Acid Catalysts (e.g., AlCl₃, Ti(OⁱPr)₄, AuCl₃): As mentioned, these generally perform best in non-coordinating, non-polar solvents that do not compete for binding to the metal center.[4][15] The Lewis acidity of the catalyst is a key factor in its efficiency.[2][3]

  • Lewis Base Catalysts (e.g., N-oxides, phosphines, carbonates): These catalysts function by activating the TMSCN. Polar aprotic solvents are often preferred to facilitate the formation of the active nucleophilic species.[6]

Q5: Are there any "green" or more sustainable solvent options for cyanosilylation?

A5: Yes, there is a growing emphasis on using more sustainable solvents in chemical synthesis.[16][17][18][19][20] For cyanosilylation, consider the following:

  • Solvent-free conditions: This is the most sustainable option when feasible.[2][7]

  • Bio-derived solvents: Solvents like 2-methyltetrahydrofuran (2-MeTHF) can be a greener alternative to traditional chlorinated solvents, though they may result in lower yields in some cases.[7]

  • Acetonitrile: While not strictly "green," it is often a better choice than chlorinated solvents from an environmental and safety perspective.

Section 3: Data and Protocols

Table 1: Effect of Different Solvents on the Cyanosilylation of Benzaldehyde
EntrySolventCatalystTime (h)Yield (%)Reference
1CH₂Cl₂SILLP-724Low to modest[7]
2AcetonitrileSILLP-72481[7]
32-MeTHFSILLP-724Low to modest[7]
4MeOHSILLP-7240[7]
5WaterSILLP-7240[7]
6Solvent-freeSILLP-72492[7]

This table is a representative example based on the provided literature and illustrates the significant impact of solvent choice on reaction efficiency.

General Experimental Protocol for Lewis Acid-Catalyzed Cyanosilylation

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Flame-dry or oven-dry all glassware (e.g., round-bottom flask, stirrer bar, dropping funnel) and allow to cool to room temperature under a stream of inert gas (nitrogen or argon).

    • Ensure all reagents and the solvent are of high purity and anhydrous.

  • Reaction Setup:

    • To the reaction flask under an inert atmosphere, add the carbonyl compound (1.0 equiv) and the chosen anhydrous non-polar solvent (e.g., dichloromethane).

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

    • Add the Lewis acid catalyst (e.g., 1-10 mol%) to the stirred solution.

    • Slowly add trimethylsilyl cyanide (TMSCN) (1.1-1.5 equiv) dropwise to the reaction mixture over a period of 5-10 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at the chosen temperature.

    • Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, quench the reaction by carefully adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or a buffer solution) at low temperature.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or distillation, to obtain the pure cyanohydrin trimethylsilyl ether.

Section 4: Visual Diagrams

Troubleshooting Workflow for Low Yield in Cyanosilylation

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Conc.) Check_Purity->Review_Conditions Analyze_Crude Analyze Crude Product (NMR, LC-MS) Review_Conditions->Analyze_Crude Side_Products Side Products Identified? Analyze_Crude->Side_Products Incomplete_Rxn Incomplete Reaction? Side_Products->Incomplete_Rxn No Optimize_Solvent Optimize Solvent System (Polarity, Coordinating Ability) Side_Products->Optimize_Solvent Yes Decomposition Product Decomposition? Incomplete_Rxn->Decomposition No Optimize_Catalyst Screen Different Catalysts Incomplete_Rxn->Optimize_Catalyst Yes Optimize_Temp Optimize Temperature and Reaction Time Decomposition->Optimize_Temp Yes End Improved Yield Optimize_Solvent->End Optimize_Catalyst->End Optimize_Temp->End

Caption: A logical workflow for troubleshooting low product yield.

Solvent Selection Guide for Cyanosilylation

Solvent_Selection Start Select Catalyst Type Lewis_Acid Lewis Acid Catalyst Start->Lewis_Acid Lewis_Base Lewis Base Catalyst Start->Lewis_Base Non_Polar Consider Non-Polar, Non-Coordinating Solvents Lewis_Acid->Non_Polar Protic Avoid Protic Solvents Lewis_Acid->Protic Polar_Aprotic Consider Polar Aprotic Solvents Lewis_Base->Polar_Aprotic Lewis_Base->Protic DCM DCM, Toluene, Hexane Non_Polar->DCM ACN Acetonitrile, DMF Polar_Aprotic->ACN Methanol Methanol, Water Protic->Methanol Solvent_Free Consider Solvent-Free DCM->Solvent_Free ACN->Solvent_Free

Caption: Decision tree for solvent selection based on catalyst type.

References

  • Effect of the solvent in the cyanosilylation reaction between (14) and... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Cyanosilylation by Compounds with Main-Group Elements: An Odyssey. (2020). ACS Omega. Retrieved January 24, 2026, from [Link]

  • Nucleophilic Addition To Carbonyls - Master Organic Chemistry. (2022, September 9). Retrieved January 24, 2026, from [Link]

  • Cyanosilylation by Compounds with Main-Group Elements: An Odyssey - PMC. (2020, September 29). Retrieved January 24, 2026, from [Link]

  • Effect of carbonates/phosphates as nucleophilic catalysts in dimethylformamide for efficient cyanosilylation of aldehydes and ketones. (n.d.). PNAS. Retrieved January 24, 2026, from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). Retrieved January 24, 2026, from [Link]

  • CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 24, 2026, from [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20). Retrieved January 24, 2026, from [Link]

  • Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. (2013, August 6). YouTube. Retrieved January 24, 2026, from [Link]

  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective - Comptes Rendus de l'Académie des Sciences. (n.d.). Retrieved January 24, 2026, from [Link]

  • Chemical Kinetics and Reaction Mechanisms in Solvent Extraction: New Trends and Applications - Semantic Scholar. (2017, April 15). Retrieved January 24, 2026, from [Link]

  • Dual Lewis Acid−Lewis Base Activation in Enantioselective Cyanation of Aldehydes Using Acetyl Cyanide and Cyanoformate as Cyanide Sources | Request PDF - ResearchGate. (2025, August 6). Retrieved January 24, 2026, from [Link]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (n.d.). Retrieved January 24, 2026, from [Link]

  • What could be reason for getting a very low yield in organic chemistry? - Quora. (2015, January 21). Retrieved January 24, 2026, from [Link]

  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. (n.d.). Retrieved January 24, 2026, from [Link]

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4). Retrieved January 24, 2026, from [Link]

  • Nucleophilic Addition to Carbonyl Groups - Chemistry Steps. (n.d.). Retrieved January 24, 2026, from [Link]

  • Cyanosilylation of Aldehydes Catalyzed by Ag(I)- and Cu(II)-Arylhydrazone Coordination Polymers in Conventional and in Ionic Liquid Media - MDPI. (2019, March 20). Retrieved January 24, 2026, from [Link]

  • Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 23). Retrieved January 24, 2026, from [Link]

  • Proposed reaction mechanism for the solvent‐free cyanosilylation... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis of cyanooxovanadate and cyanosilylation of ketones - RSC Publishing. (2021, September 27). Retrieved January 24, 2026, from [Link]

  • SOLVENTS | Green Chemistry Toolkit. (n.d.). Retrieved January 24, 2026, from [Link]

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 24, 2026, from [Link]

  • Overview of Nucleophilic Addition of Solvents: Videos & Practice Problems - Pearson. (n.d.). Retrieved January 24, 2026, from [Link]

  • Solvent effects - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts - ChemRxiv. (n.d.). Retrieved January 24, 2026, from [Link]

  • Nucleophilic Addition and Substitution Reactions: Mechanistic Insights - ResearchGate. (2025, October 17). Retrieved January 24, 2026, from [Link]

  • Solvent Selection Guide - Department of Chemistry - University of York. (n.d.). Retrieved January 24, 2026, from [Link]

  • Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

  • 7.6 Factors Affecting Reaction Rates - Chemistry LibreTexts. (2020, June 16). Retrieved January 24, 2026, from [Link]

  • (PDF) Expanding GSK's Solvent Selection Guide – Embedding sustainability into solvent selection starting at Medicinal Chemistry. - ResearchGate. (2025, December 19). Retrieved January 24, 2026, from [Link]

  • 17.5: Kinetics of Reactions in Solution - Chemistry LibreTexts. (2022, November 13). Retrieved January 24, 2026, from [Link]

Sources

Best practices for the storage and handling of trimethylsilyl cyanide to maintain reactivity.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trimethylsilyl Cyanide (TMSCN)

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that handling highly reactive and sensitive reagents like trimethylsilyl cyanide (TMSCN) is critical to experimental success. This guide is designed to provide practical, field-proven advice to help you maintain the reactivity of your TMSCN, troubleshoot common issues, and ensure safe handling practices. Our focus is not just on what to do, but why you're doing it, empowering you to make informed decisions in the lab.

Frequently Asked Questions (FAQs): Core Principles of TMSCN Storage & Handling

This section addresses the most common queries regarding the fundamental properties and safe management of TMSCN.

1. What is trimethylsilyl cyanide and why is it so sensitive?

Trimethylsilyl cyanide, with the formula (CH₃)₃SiCN, is a versatile and potent reagent used in organic synthesis, primarily for the introduction of a cyanide group[1]. Its reactivity stems from the polarized silicon-carbon bond. The silicon atom bears a partial positive charge, making it highly susceptible to nucleophilic attack, especially by water[2].

This sensitivity is the root cause of its degradation. TMSCN reacts rapidly with moisture from the air or residual water in solvents to hydrolyze into trimethylsilanol ((CH₃)₃SiOH) and dangerously toxic hydrogen cyanide (HCN) gas[1]. The trimethylsilanol can then self-condense to form hexamethyldisiloxane ((CH₃)₃Si)₂O, an inert and unreactive byproduct that contaminates the reagent and reduces its efficacy[2]. Therefore, the exclusion of moisture is the single most critical factor in maintaining its reactivity.

HydrolysisPathway cluster_0 Primary Degradation cluster_1 Secondary Condensation TMSCN Trimethylsilyl Cyanide ((CH₃)₃SiCN) Products1 Initial Hydrolysis Products TMSCN->Products1 + H2O Water (H₂O) (Moisture) H2O->Products1 HCN Hydrogen Cyanide (HCN) (Toxic Gas!) Products1->HCN TMSOH Trimethylsilanol ((CH₃)₃SiOH) Products1->TMSOH Products2 Final Degradation Products TMSOH->Products2 + (CH₃)₃SiOH TMSOH2 Trimethylsilanol ((CH₃)₃SiOH) Disiloxane Hexamethyldisiloxane (Inert Impurity) Products2->Disiloxane H2O_2 Water (H₂O) Products2->H2O_2

Caption: Primary and secondary degradation pathways of TMSCN via hydrolysis.

2. What are the ideal storage conditions for TMSCN?

Proper storage is non-negotiable for preserving TMSCN. The goal is to create an environment that is cold, dry, and free of oxygen and incompatible materials.

ParameterRecommended ConditionCausality & RationaleAuthoritative Source
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric moisture, which leads to rapid hydrolysis and degradation.[3][4]Gelest, Inc.[5], Sigma-Aldrich[4]
Temperature 2–8 °C (Refrigerated)Slows down potential decomposition pathways. TMSCN has a melting point of 8-11 °C, so it may solidify in the refrigerator, which is acceptable and does not harm the reagent.[1][6]Sigma-Aldrich[4]
Container Original manufacturer's bottle with a secure, tight-fitting cap (e.g., Sure/Seal™).These containers are designed to maintain an anhydrous, inert atmosphere. Avoid transferring to other containers unless absolutely necessary.General Lab Best Practice
Location A well-ventilated, designated storage area for flammable and highly toxic materials. Store away from heat sources, sparks, or open flames.[7]TMSCN is highly flammable (flash point: 1 °C) and poses a severe inhalation hazard.[1] Proper segregation minimizes safety risks.Loba Chemie[7], Sdfine
Incompatibles Water, Alcohols, Acids, Oxidizing Agents.These substances react violently or accelerate decomposition, liberating toxic HCN gas.[5][7] Never store TMSCN near these chemicals.Gelest, Inc.[5]

3. How should I handle and transfer TMSCN to maintain its reactivity?

Every time the bottle is opened, there is a risk of introducing moisture. The key is to use proper inert atmosphere techniques.

Protocol: Inert Atmosphere Transfer of TMSCN
  • Preparation : Ensure all glassware (syringes, needles, reaction flasks) is oven-dried or flame-dried under vacuum and cooled under a stream of inert gas (Nitrogen or Argon).

  • Inert Gas Setup : Set up your reaction flask with a septum and establish a positive pressure of inert gas using a manifold or balloon.

  • Equilibration : Allow the TMSCN bottle to warm to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold liquid and neck of the bottle.

  • Puncturing the Septum : Use a syringe with a clean, dry needle to pierce the septum of the TMSCN bottle. To maintain pressure equilibrium, it is best to insert a second needle connected to your inert gas line into the septum.

  • Withdrawal : Slowly draw the required volume of TMSCN into the syringe. The liquid should be clear and colorless to pale yellow.

  • Transfer : Immediately transfer the reagent by injecting it through the septum of your prepared reaction flask.

  • Storage after Use : Before removing the needles, ensure the bottle is securely sealed. Purge the headspace of the bottle with inert gas for a few seconds. For long-term storage, wrapping the cap and septum area with Parafilm® can provide an additional barrier against moisture ingress.

4. How can I assess the quality and reactivity of my TMSCN?

If you suspect your TMSCN has degraded, or if it is from an older bottle, a quick quality check can save a complex experiment.

  • Visual Inspection : High-quality TMSCN is a clear, colorless liquid. A significant yellow or brown discoloration, or the presence of a white precipitate (likely from hydrolysis products like siloxanes), indicates potential degradation.

  • ¹H NMR Spectroscopy : A proton NMR spectrum is a definitive way to check for purity. Pure TMSCN will show a sharp singlet for the nine equivalent protons of the trimethylsilyl group at approximately δ 0.4 ppm (in CCl₄ or CDCl₃)[6]. The appearance of other signals, particularly a broad peak around δ 1-2 ppm, could indicate the presence of trimethylsilanol or hexamethyldisiloxane.

  • Reactivity Test (Self-Validating Protocol) : Before use in a critical reaction, perform a small-scale test reaction on a simple, reliable substrate like benzaldehyde. The formation of the corresponding silylated cyanohydrin can be quickly monitored by TLC or ¹H NMR, confirming the reagent's potency.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a logical framework for diagnosing and solving problems encountered during reactions involving TMSCN.

Issue 1: My cyanation reaction has failed or resulted in a very low yield.

A failed cyanation is almost always linked to reagent deactivation or suboptimal reaction conditions.

TroubleshootingWorkflow Start Reaction Failed/ Low Yield Q_Reagent Was the TMSCN reagent active? Start->Q_Reagent A_Reagent_No Cause: Degraded TMSCN Solution: Use a fresh bottle or purify by distillation under N₂. Q_Reagent->A_Reagent_No No Q_Moisture Were solvents and reagents rigorously dried? Q_Reagent->Q_Moisture Yes A_Moisture_No Cause: Hydrolysis of TMSCN Solution: Use freshly distilled/dried solvents. Dry other reagents. Q_Moisture->A_Moisture_No No Q_Atmosphere Was a strict inert atmosphere maintained? Q_Moisture->Q_Atmosphere Yes A_Atmosphere_No Cause: Moisture ingress Solution: Check for leaks in your setup. Ensure positive N₂/Ar pressure. Q_Atmosphere->A_Atmosphere_No No Q_Catalyst Was a suitable catalyst used (if required)? Q_Atmosphere->Q_Catalyst Yes A_Catalyst_No Cause: Insufficient Activation Solution: Add a Lewis acid (e.g., ZnI₂) or cyanide source (e.g., KCN/18-crown-6). Q_Catalyst->A_Catalyst_No No

Caption: Decision workflow for troubleshooting a failed cyanation reaction.

Causality Explained:

  • Degraded TMSCN : As established, TMSCN that has hydrolyzed is no longer reactive for cyanation. This is the most common cause of failure.

  • Presence of Water : Even trace amounts of water in your solvent or on your glassware can rapidly destroy the reagent before it has a chance to react with your substrate[4]. All reactions should be carried out under anhydrous conditions[4].

  • Loss of Inert Atmosphere : A leak in your inert gas setup allows atmospheric moisture to enter the reaction flask, leading to in-situ hydrolysis of the TMSCN.

  • Insufficient Activation : While TMSCN can react with highly electrophilic substrates directly, many ketones and some aldehydes require a catalyst to facilitate the addition. Common catalysts include Lewis acids (like ZnI₂, TiCl₄) or a source of "naked" cyanide ions (like KCN complexed with 18-crown-6)[3].

Issue 2: I observed a color change or polymerization during my reaction.

Unwanted color changes or the formation of polymeric material often point to side reactions, which can be triggered by impurities or incorrect stoichiometry.

  • Cause : The presence of strong Lewis acids or protic acids (from degradation) can sometimes catalyze the polymerization of aldehydes or other sensitive substrates.

  • Solution : Ensure your TMSCN is pure. If using a Lewis acid catalyst, add it slowly at a low temperature to control the reaction rate. Consider using a milder catalyst if possible.

Issue 3: How do I safely quench my reaction and dispose of residual TMSCN?

TMSCN and the hydrogen cyanide it generates upon contact with water are extremely toxic[5]. Safe quenching and disposal are paramount.

Protocol: Safe Reaction Quenching and Disposal
  • Cooling : At the end of the reaction, cool the reaction mixture in an ice bath. All quenching procedures should be performed in a well-ventilating chemical fume hood.

  • Quenching : While stirring vigorously, slowly add a basic aqueous solution, such as 1M sodium hydroxide (NaOH). NEVER quench with acid or pure water , as this will rapidly generate large quantities of toxic HCN gas. The basic solution will hydrolyze the TMSCN and neutralize the resulting HCN to form non-volatile sodium cyanide (NaCN)[1].

  • Waste Treatment : The resulting aqueous waste containing sodium cyanide must be treated as hazardous. A common laboratory method is to add it slowly to a stirred, alkaline solution of sodium or calcium hypochlorite (bleach)[1]. The hypochlorite oxidizes the cyanide to the much less toxic cyanate ion (OCN⁻).

  • Final Disposal : Dispose of the treated waste in accordance with your institution's hazardous waste disposal regulations[5].

By adhering to these principles of anhydrous handling, inert atmosphere storage, and rigorous experimental technique, you can ensure the continued reactivity of your trimethylsilyl cyanide and achieve reliable, reproducible results in your synthetic endeavors.

References

  • Organic Syntheses. (n.d.). TRIMETHYLSILYL CYANIDE. Organic Syntheses Procedure. Retrieved from [Link]

  • Sdfine. (n.d.). trimethylsilyl cyanide. GHS Safety Data Sheet. Retrieved from [Link]

  • Willy, L., & Josef, H. (1984). Preparation of trimethylsilyl cyanide. (U.S. Patent No. 4,429,145). U.S. Patent and Trademark Office.
  • Gelest, Inc. (2008). SIT8585.1 TRIMETHYLSILYL CYANIDE. Material Safety Data Sheet. Retrieved from [Link]

  • Grokipedia. (n.d.). Trimethylsilyl cyanide. Retrieved from [Link]

  • Loba Chemie. (2016). TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS. Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsilyl cyanide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Quantitative Analysis of Phenyl-trimethylsilanyloxy-acetonitrile and its Derivatives by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Phenyl-trimethylsilanyloxy-acetonitrile and its derivatives, key building blocks in the synthesis of various pharmaceuticals, demand robust analytical methodologies to ensure product quality and process control. This guide provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of these compounds, offering a comparative perspective against alternative techniques and grounded in experimental data.

The Central Role of this compound Derivatives

This compound and its analogues are silylated cyanohydrins, often derived from mandelonitrile and its substituted forms. The introduction of the trimethylsilyl (TMS) group enhances the volatility and thermal stability of the parent cyanohydrin, making it amenable to GC analysis.[1] These compounds are valuable intermediates in organic synthesis, particularly in the production of pharmaceuticals where the cyanohydrin moiety serves as a precursor to various functional groups.

GC-MS: A Powerful Tool for Quantitative Analysis

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] For this compound and its derivatives, GC-MS offers a powerful combination of high-resolution separation and sensitive, specific detection.

The "Why" Behind the Method: Causality in Experimental Choices

The decision to employ GC-MS for this class of compounds is rooted in the physicochemical properties of the analytes. The silylation of the parent cyanohydrin is a critical first step, as it replaces the active hydrogen of the hydroxyl group with a non-polar TMS group.[3] This derivatization significantly reduces the polarity and increases the volatility of the molecule, allowing it to be readily vaporized in the GC inlet and transported through the analytical column.[4]

The mass spectrometer provides an additional layer of specificity, allowing for the differentiation of the target analyte from co-eluting matrix components based on its unique mass fragmentation pattern.[5] This is particularly crucial in complex sample matrices often encountered in drug development and manufacturing.

A Validated GC-MS Protocol for Quantitative Analysis

The following protocol outlines a validated method for the quantitative analysis of this compound, based on the derivatization of mandelonitrile. This protocol serves as a robust starting point for method development for its derivatives.

Experimental Workflow

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization Sample->Derivatization Add Silylating Agent (e.g., MSTFA) GC_Inlet GC Inlet (Vaporization) Derivatization->GC_Inlet Injection GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection & Quantification) GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Comparison of Analytical Techniques cluster_gcms GC-MS cluster_hplc HPLC Analyte This compound & Derivatives GCMS_Node High Sensitivity & Specificity Excellent for Volatile Compounds Requires Derivatization Analyte->GCMS_Node HPLC_Node Versatile for Non-volatile Compounds No Derivatization Required Potentially Lower Resolution for Some Analogs Analyte->HPLC_Node

Sources

A Comparative Guide to Green Chemistry Approaches for the Synthesis of Protected Cyanohydrins

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of cyanohydrins is a critical process, forming the backbone of many pharmaceutical and fine chemical syntheses. However, the conventional methods often involve hazardous materials and volatile organic solvents, creating significant environmental and safety risks. This guide offers an in-depth evaluation of green chemistry alternatives for producing protected cyanohydrins, presenting a comparative analysis of their effectiveness with supporting experimental data. The goal is to equip you with the knowledge to implement more sustainable, efficient, and safer synthetic strategies in your work.

The Critical Need for Greener Cyanohydrin Synthesis Methods

Cyanohydrins are highly versatile intermediates, essential for creating a range of functional groups, including α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols. The traditional approach to cyanohydrin synthesis involves the addition of hydrogen cyanide (HCN) to a carbonyl compound. This method is problematic due to the extreme toxicity and volatility of HCN.[1][2][3] A common strategy to improve stability and enable further chemical transformations is to protect the cyanohydrin's hydroxyl group, often as a silyl ether. The drive towards green chemistry is pushing for the development of new methods that avoid the direct use of HCN and reduce waste.[4]

This guide will examine and compare several leading green synthesis strategies, with a focus on reaction efficiency, stereoselectivity, and overall environmental impact. We will explore the mechanisms behind each method, explaining the reasoning for experimental choices, and provide detailed protocols to ensure the work is reproducible.

Biocatalysis: Leveraging Nature for Asymmetric Cyanohydrin Synthesis

Enzymes, especially oxynitrilases, have become valuable catalysts for the enantioselective synthesis of cyanohydrins.[5][6] These enzymes function in mild conditions, usually in aqueous environments, and can produce high enantiomeric excess (ee), which is vital for synthesizing chiral drug intermediates.[7]

Mechanism and Experimental Design

Oxynitrilases facilitate the addition of a cyanide equivalent to an aldehyde or ketone.[5][6] The reaction is often carried out in a two-phase system or with water-miscible organic co-solvents to address the poor water solubility of many substrates. A crucial aspect is the cyanide source. While HCN can be used, a safer and more common approach is the in situ generation of cyanide from less hazardous materials like trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) in a buffered aqueous solution.[8]

Experimental Protocol: (R)-Mandelonitrile Synthesis using Prunus amygdalus Hydroxynitrile Lyase (PaHNL)

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 10 mg of PaHNL in 20 mL of citrate buffer (50 mM, pH 5.5).

  • Substrate Addition: Add 1.0 g of benzaldehyde to the enzyme solution.

  • Cyanide Source: Slowly add 1.2 equivalents of trimethylsilyl cyanide (TMSCN) dropwise over 1 hour while stirring at 25 °C. The TMSCN is hydrolyzed in situ to generate HCN.

  • Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete (usually 2-4 hours), extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield (R)-mandelonitrile.[9]

Performance Comparison of Different Oxynitrilases

The selection of the right oxynitrilase is critical and is determined by the substrate and the desired stereoisomer. The table below summarizes the performance of various oxynitrilases in the synthesis of different cyanohydrins.

Enzyme SourceSubstrateCyanide SourceSolvent SystemYield (%)ee (%)Reference
Prunus amygdalus (PaHNL)BenzaldehydeHCNAcetate Buffered MTBE>99>99 (R)[10][11]
Manihot esculenta (MeHNL)BenzaldehydeHCNPhosphate Buffer9298 (S)[12]
Hevea brasiliensis (HbHNL)3-PhenoxybenzaldehydeHCNDiisopropyl ether>9997 (S)[5]

Diagram: Biocatalytic Synthesis of Cyanohydrins

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Aldehyde Aldehyde/Ketone Reaction Aqueous Buffer Aldehyde->Reaction Cyanide Cyanide Source (e.g., TMSCN) Cyanide->Reaction Enzyme Oxynitrilase (e.g., PaHNL) Enzyme->Reaction Catalysis Cyanohydrin Chiral Cyanohydrin Reaction->Cyanohydrin

Caption: Biocatalytic synthesis of chiral cyanohydrins using an oxynitrilase.

Green Solvents and Catalyst-Free Methods

A core principle of green chemistry is replacing volatile organic compounds (VOCs) with more environmentally friendly options.[13] Deep eutectic solvents (DESs) and ionic liquids have gained traction as benign reaction media for cyanohydrin synthesis.[14] In certain cases, these solvents can also serve as catalysts, enabling the reaction to proceed without an external catalyst.[15]

Deep Eutectic Solvents (DESs) as Dual Solvent-Catalysts

DESs are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) with a melting point significantly lower than their individual components.[13][16] Choline chloride-based DESs, for instance, have proven effective for the cyanosilylation of aldehydes and ketones with TMSCN.[13][15] The hydroxyl group in choline can act as a hydrogen bond donor, activating the carbonyl group for a nucleophilic attack by the cyanide.

On-Water Synthesis: A Catalyst-Free Alternative

Interestingly, the synthesis of protected cyanohydrins can sometimes be accelerated by conducting the reaction "on-water."[17] This is attributed to the hydrophobic effect and potential hydrogen bonding at the organic-water interface, which can stabilize the transition state.[18][19] This method eliminates the need for both a catalyst and an organic solvent, marking a significant advancement in green synthesis.[20]

Experimental Protocol: Catalyst-Free Synthesis of Acetone Cyanohydrin Trimethylsilyl Ether in a Deep Eutectic Solvent

  • DES Preparation: Prepare the DES by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80 °C until a clear, homogeneous liquid forms.[21]

  • Reaction Setup: In a 25 mL vial, add 5 mL of the prepared DES.

  • Reagent Addition: Add 0.5 g of acetone, followed by the dropwise addition of 1.1 equivalents of TMSCN.

  • Reaction Conditions: Stir the mixture at room temperature.

  • Monitoring and Workup: Monitor the reaction by GC. Once complete, the product can be isolated by simple decantation or extraction with a small amount of a green solvent like ethyl acetate.

Comparative Performance in Green Solvents

The following table provides a comparison of the synthesis of acetone cyanohydrin trimethylsilyl ether under different green conditions.

MethodSolventCatalystTime (h)Yield (%)Reference
ConventionalDichloromethaneZnI₂690[22]
DESCholine chloride:Urea (1:2)None198[13]
On-WaterWaterNone295

Diagram: Green Solvent-Mediated Cyanohydrin Synthesis

G cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_output Output Carbonyl Carbonyl Compound Reaction Reaction Mixture Carbonyl->Reaction TMSCN TMSCN TMSCN->Reaction GreenSolvent Green Solvent (DES or Water) GreenSolvent->Reaction Medium & Potential Catalyst ProtectedCyanohydrin Protected Cyanohydrin Reaction->ProtectedCyanohydrin

Caption: General workflow for green solvent-mediated protected cyanohydrin synthesis.

Conclusion and Future Directions

The move towards greener methods for synthesizing protected cyanohydrins is a practical necessity, driven by stricter regulations and the demand for safer, more efficient processes. Biocatalysis provides exceptional enantioselectivity for producing chiral cyanohydrins, a significant benefit in pharmaceutical development.[5][6] For achiral cyanohydrins, or when stereoselectivity is not a priority, deep eutectic solvents and on-water reactions offer highly efficient and eco-friendly options, often doing away with the need for traditional catalysts and volatile organic solvents.[13]

The best green approach will depend on the specific substrate, the desired product characteristics (especially stereochemistry), and the scale of synthesis. However, the data in this guide clearly show that sustainable, high-performing alternatives to traditional cyanohydrin synthesis are not only feasible but often superior. Future research will likely concentrate on broadening the range of substrates for these green methods, creating more durable and recyclable enzyme preparations, and further exploring the mechanistic functions of new green solvents.

References

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Cyanohydrins. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetone cyanohydrin. Retrieved from [Link]

  • Google Patents. (1985, May 14). Process for preparation of cyanohydrins.
  • Diva-portal.org. (n.d.). New Methods for Chiral Cyanohydrin Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (n.d.). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications | Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Applications of Non-Racemic Cyanohydrins. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrophobic effects on simple organic reactions in water | Accounts of Chemical Research. Retrieved from [Link]

  • Frontiers. (2024, February 15). Choline chloride/urea as a green and efficient deep eutectic solvent in three-component and four-component synthesis of novel pyrazole and pyrano[2,3-c] pyrazole derivatives with antibacterial and antifungal activity. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of silylated cyanohydrins.
  • ACS Publications. (2020, September 29). Cyanosilylation by Compounds with Main-Group Elements: An Odyssey | ACS Omega. Retrieved from [Link]

  • NIH. (2025, October 23). Hydrophilic or Hydrophobic? How Byproducts Change the Water Affinity of Fischer–Tropsch Catalysts - PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Choline Chloride–Urea Deep Eutectic Solvent/Cu–Mn Iminodiacetate Coordination Polymer as an Efficient Catalytic System for Synthesis of Morita–Baylis–Hillman Adducts with Antimicrobial Activity | ACS Omega. Retrieved from [Link]

  • MDPI. (2019, March 20). Cyanosilylation of Aldehydes Catalyzed by Ag(I)- and Cu(II)-Arylhydrazone Coordination Polymers in Conventional and in Ionic Liquid Media. Retrieved from [Link]

  • NIH. (n.d.). Choline chloride/urea as a green and efficient deep eutectic solvent in three-component and four-component synthesis of novel pyrazole and pyrano[2,3-c] pyrazole derivatives with antibacterial and antifungal activity - PMC. Retrieved from [Link]

  • IUBMB Nomenclature. (n.d.). EC 4.1.2.10. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The hydrophobic effect in reaction mechanism studies and in catalysis by artificial enzymes | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, August 28). Catalytic cascade synthesis of cyanohydrin esters via water/O 2 -induced cyanide transfer from K 3 Fe(CN) 6 - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02743K. Retrieved from [Link]

  • ACS Publications. (2020, October 15). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis | ACS Omega. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable organocatalytic cyanosilylation of ketones by PPM-level loading of triphenylcarbenium tetrakis(pentafluorophenyl)borate - Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Water in Biological and Chemical Processes. (n.d.). The hydrophobic effect (Chapter 15). Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the cyanosilylation reaction using aldehydes and ketones. Retrieved from [Link]

  • MDPI. (2022, June 27). Choline Chloride/Urea Deep Eutectic Solvents: A Promising Reaction Medium for the Synthesis of Bio-Based Poly(hydroxyurethane)s. Retrieved from [Link]

  • ACS Publications. (2021, July 27). Hydrophobic Interactions of Ru-bda-Type Catalysts for Promoting Water Oxidation Activity | Energy & Fuels. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of mandelonitrile.
  • SpringerLink. (2023, March 30). Urea-choline chloride deep eutectic solvent-assisted synthesis of luminescent nitrogen-doped carbon dots from chitin and their p. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 3 Synthesis of (R)-mandelonitrile using different enzyme loadings.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). mandelic acid. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Phenyl-trimethylsilanyloxy-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis of novel compounds is a routine yet critical task. Phenyl-trimethylsilanyloxy-acetonitrile, a silylated cyanohydrin, serves as a valuable intermediate in organic synthesis. However, its utility in the lab is matched by the potential hazards it presents, particularly during waste management. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. Our focus is to provide a self-validating system of protocols, grounded in authoritative sources and field-proven experience.

Chemical Profile and Hazard Analysis: Understanding the Risk

This compound, also known as mandelonitrile trimethylsilyl ether, possesses a unique chemical structure that dictates its reactivity and hazards. The presence of both a nitrile (-CN) group and a trimethylsilyl ether (-OSi(CH₃)₃) group on the same benzylic carbon makes it a potent synthetic building block. However, this structure is also the source of its primary hazard: the potential to release cyanide.

The Causality Behind the Hazard: The silicon-oxygen bond in silylated cyanohydrins is susceptible to hydrolysis upon contact with water or moisture, particularly under acidic or basic conditions. This reaction regenerates the cyanohydrin (mandelonitrile), which can further decompose to benzaldehyde and the highly toxic hydrogen cyanide (HCN) gas.[1] Metabolism of acetonitrile-containing compounds can also release cyanide, leading to severe health risks if inhaled, ingested, or absorbed through the skin.[2]

The hazard statements for the closely related 2-phenyl-2-[(trimethylsilyl)oxy]acetonitrile include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Therefore, all waste containing this compound must be treated as acutely hazardous.

Regulatory Compliance: The Non-Negotiable Framework

All chemical waste, including that containing this compound, must be disposed of in accordance with local, state, and federal regulations.[3] In the United States, such waste would likely be classified as hazardous under the Resource Conservation and Recovery Act (RCRA). It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance. The safest and most compliant method for disposal is to use a licensed hazardous waste disposal company.[2]

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Nitrile or butyl rubber gloves. Consider double-gloving.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: Work should always be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4]

Always wash hands thoroughly after handling the chemical, and ensure that contaminated clothing is removed and decontaminated before reuse.[4]

Step-by-Step Disposal Procedures

The primary and mandated route for the disposal of this compound is through a certified hazardous waste handler. In-lab treatment is not recommended due to the high toxicity of potential byproducts.

Workflow for Waste Management of this compound

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal start This compound waste generated waste_char Characterize Waste: - Pure compound - Contaminated solids - Solutions start->waste_char collect Collect in a designated, compatible, and properly labeled hazardous waste container. waste_char->collect labeling Label Container: - 'Hazardous Waste' - Full chemical name - Associated hazards (Toxic, Flammable if in solvent) collect->labeling storage Store in a cool, dry, well-ventilated area away from acids and oxidizers. Secondary containment is required. labeling->storage pickup Arrange for pickup by a licensed hazardous waste disposal service. storage->pickup ehs Consult Institutional EHS for specific procedures. pickup->ehs

Caption: Waste Management Workflow for this compound.

Experimental Protocol: Preparing Waste for Disposal

  • Segregation: Do not mix waste containing this compound with other waste streams, especially acidic waste, which could accelerate the generation of hydrogen cyanide gas.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container should have a secure screw-top cap.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list all components of the waste mixture, including solvents. Affix the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[4] The storage location should have secondary containment to prevent the spread of material in case of a leak.

  • Disposal Request: Once the container is full or has reached its storage time limit, contact your institution's EHS department to arrange for pickup by a licensed hazardous waste contractor.[5][6][7]

Emergency Procedures

Spill Cleanup:

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[7]

    • Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[8]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team and EHS department.

    • Prevent entry to the affected area.

First Aid:

  • Inhalation: Move the person to fresh air and seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Data Summary Table
ParameterInformationSource
Chemical Name This compound-
Synonyms Mandelonitrile trimethylsilyl ether, 2-phenyl-2-[(trimethylsilyl)oxy]acetonitrile
CAS Number 25438-37-3
Primary Hazard Release of Hydrogen Cyanide (HCN) upon hydrolysis.[1]
GHS Hazard Codes H302, H312, H315, H319, H332, H335
Disposal Method Dispose of contents/container to an approved waste disposal plant.[5][6][7]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, water/moisture.[2][5]

References

  • S D Fine-Chem Limited. (n.d.). PHENYL ACETONITRILE GHS Safety Data Sheet.
  • Fisher Scientific. (2009). Safety Data Sheet: Acetonitrile.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Mandelonitrile.
  • Sigma-Aldrich. (n.d.). 2-phenyl-2-[(trimethylsilyl)oxy]acetonitrile.
  • Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid.
  • MP Biomedicals. (2016). Mandelonitrile - SAFETY DATA SHEET.
  • ChemRxiv. (n.d.). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Benzyl cyanide.
  • ACS Sustainable Chemistry & Engineering. (2021). Waste-Minimized Cyanosilylation of Carbonyls Using Fluoride on Polymeric Ionic Tags in Batch and under Continuous Flow Conditions.
  • TCI Chemicals. (n.d.). Safety Data Sheet: Phenylacetonitrile.
  • Google Patents. (n.d.). EP0759439A2 - Synthesis of silylated cyanohydrins.
  • LGC Standards. (n.d.). TRC - 2-Phenyl-2-[(trimethylsilyl)oxy]acetonitrile (90%).
  • ChemicalBook. (n.d.). Mandelonitrile - Safety Data Sheet.
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
  • Organic Syntheses. (1981). CONVERSION OF KETONES TO CYANOHYDRINS: BENZOPHENONE CYANOHYDRIN.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Mandelonitrile.
  • Apollo Scientific. (2023). Safety Data Sheet: Mandelonitrile.

Sources

A Senior Scientist's Guide to Personal Protective Equipment for Phenyl-trimethylsilanyloxy-acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. Phenyl-trimethylsilanyloxy-acetonitrile, a compound with significant potential, also presents considerable hazards that require a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logistical framework for its safe handling, grounded in the principles of causality and self-validating protocols.

Our primary directive is not just to prevent exposure, but to build a culture of safety that anticipates risk. The information herein is synthesized from authoritative sources, including Safety Data Sheets (SDS) and regulatory standards, to ensure every step is deliberate and justified.

The Hazard Profile: Understanding the "Why"

Before selecting any PPE, we must first internalize the risks associated with this compound. While a specific SDS for this exact compound is not publicly indexed, its structural alerts—a phenylacetonitrile core—point towards significant hazards. The primary analogue, Phenylacetonitrile (Benzyl Cyanide), provides a robust surrogate for hazard assessment.[1]

According to regulatory classifications, compounds in this family are acutely toxic via multiple routes of exposure.[1] The nitrile group (-CN) is a key toxicophore, and organosilicon compounds can have unique reactivity. The immediate and severe nature of these hazards dictates a stringent, multi-layered PPE strategy.

Table 1: GHS Hazard Classification for Phenylacetonitrile Analogues [1]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Inhalation Skull and CrossbonesDanger H330: Fatal if inhaled.[1]
Acute Toxicity, Oral Skull and CrossbonesDanger H301: Toxic if swallowed.[1]
Acute Toxicity, Dermal Skull and CrossbonesDanger H311: Toxic in contact with skin.[1]
Aquatic Hazard (Acute) EnvironmentWarning H402: Harmful to aquatic life.

The causality is clear: the high acute toxicity means that even minimal exposure can have severe consequences. Therefore, our PPE selection is not merely a recommendation; it is a critical control measure to create an absolute barrier between the researcher and the chemical.

The Core PPE Ensemble: Your First Line of Defense

An effective PPE strategy is a system. Each component is chosen for a specific reason and must be used in conjunction with the others to ensure comprehensive protection.

Respiratory Protection: The Non-Negotiable Control

Primary Control: All handling of this compound—from weighing to reaction quenching—must be conducted within a certified chemical fume hood.[1][2][3] This engineering control is the most critical step in preventing inhalation of potentially fatal vapors or aerosols. As a guiding principle, any volatile substance with a Threshold Limit Value (TLV) below 50 ppm necessitates the use of a hood or other local exhaust ventilation.[3]

Secondary Control (For Emergency Use Only): In the event of a spill or fume hood failure, respiratory protection is essential. A full-face respirator with combination organic vapor/P100 cartridges is required. All personnel who may need to wear a respirator must be part of a formal respiratory protection program, in compliance with OSHA 29 CFR 1910.134, which includes medical evaluation and annual fit-testing.[4]

Hand Protection: Preventing Dermal Absorption

Given the high dermal toxicity (H311), skin contact must be rigorously avoided.[1]

  • Glove Material: Nitrile gloves are recommended for their resistance to a broad range of solvents and chemicals, including nitriles.[5][6] However, always consult a manufacturer's specific chemical resistance guide for breakthrough times. For extended operations, consider heavier-duty butyl rubber gloves.

  • Protocol: Double-gloving is mandatory. This practice provides a critical safety buffer. If the outer glove is contaminated, it can be removed without exposing the skin.

  • Technique: Inspect gloves for any signs of degradation or puncture before each use.[3] Wash hands thoroughly after removing gloves.[7]

Eye and Face Protection: Shielding from Splashes and Vapors

All laboratory personnel, including visitors, must wear appropriate eye protection where chemicals are handled.[3]

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are required.[8] Standard safety glasses do not provide adequate protection from splashes, as they are not sealed around the eyes.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., transfers of larger volumes, highly exothermic reactions), a full-face shield must be worn in addition to chemical splash goggles.[8]

Protective Clothing: The Final Barrier
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure (snaps or buttons) must be worn at all times. Ensure the coat is fully buttoned to cover as much skin as possible.[8]

  • Apron: For handling concentrates or larger quantities, a chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against spills.[9]

  • Personal Attire: Long pants and closed-toe, closed-heel shoes are mandatory.[3] Fabrics such as polyester or acrylic should be avoided in favor of cotton.[8] Contaminated clothing must be removed immediately and decontaminated before reuse.[7]

Operational Plan: A Step-by-Step Workflow for Safety

Adherence to a strict, sequential protocol is essential for creating a self-validating safety system. Each step logically follows the last to minimize the risk of contamination and exposure.

Step-by-Step Handling Protocol
  • Preparation:

    • Confirm the chemical fume hood has a current certification sticker.

    • Ensure an appropriate chemical spill kit and emergency eyewash/shower station are accessible and unobstructed.

    • Gather all necessary chemicals and equipment and place them inside the fume hood to minimize traffic in and out of the sash.

  • Donning PPE:

    • Put on the inner pair of nitrile gloves.

    • Don the lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles and a face shield, if required.

    • Put on the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Chemical Handling:

    • Perform all manipulations at least 6 inches inside the fume hood sash.

    • Keep the sash at the lowest possible height that is practical for the operation.

    • Use a closed system for transfers whenever possible.

  • Post-Handling & Doffing PPE:

    • Close and secure all chemical containers.

    • Decontaminate any surfaces within the fume hood.

    • To doff PPE, first remove the outer gloves, peeling them off without touching the exterior surface.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner gloves.

    • Wash hands thoroughly with soap and water.

  • Waste Disposal:

    • Dispose of all contaminated disposables (gloves, wipes) in a designated, sealed hazardous waste container.[10]

    • Dispose of chemical waste in an appropriately labeled, sealed container, following all institutional and EPA guidelines.[11]

Workflow Visualization

G cluster_prep Preparation Phase cluster_ppe_on Donning PPE Sequence cluster_handling Handling Phase (In Hood) cluster_ppe_off Doffing PPE Sequence cluster_disposal Disposal Phase PREP1 Verify Fume Hood Certification PREP2 Check Emergency Equipment PREP1->PREP2 PREP3 Stage Materials in Hood PREP2->PREP3 DON4 Outer Gloves (over cuffs) PREP3->DON4 DON1 Inner Gloves DON2 Lab Coat DON1->DON2 DON3 Eye/Face Protection DON2->DON3 DON3->DON4 HANDLE Perform Chemical Manipulations DON4->HANDLE DOFF1 Remove Outer Gloves HANDLE->DOFF1 DOFF2 Remove Eye/Face Protection DOFF1->DOFF2 DOFF3 Remove Lab Coat DOFF2->DOFF3 DOFF4 Remove Inner Gloves DOFF3->DOFF4 DOFF5 Wash Hands Thoroughly DOFF4->DOFF5 DISP1 Dispose of Contaminated PPE in Labeled Bin DOFF5->DISP1 DISP2 Dispose of Chemical Waste per Protocol DISP1->DISP2 G Spill Spill Occurs Assess Assess Size & Location Spill->Assess MinorSpill Minor Spill (<100mL, inside fume hood) Assess->MinorSpill Minor MajorSpill Major Spill (>100mL or outside hood) Assess->MajorSpill Major UseKit Use Chemical Spill Kit (Ensure proper PPE) MinorSpill->UseKit Alert Alert Colleagues & Evacuate Area MajorSpill->Alert CallEH Call Emergency Personnel / EH&S Alert->CallEH Secure Secure the Area (Close doors, post warnings) CallEH->Secure

Caption: Emergency Spill Response Decision Tree.

References

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA). [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (N.D.). Health and Safety Authority. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (N.D.). Centers for Disease Control and Prevention (CDC). [Link]

  • Safety Data Sheet for an unspecified chemical. (N.D.). [Link]

  • Laboratories - Overview. (N.D.). Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment (PPE). (N.D.). CHEMM. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Laboratory Standard. (2023). Compliancy Group. [Link]

  • Pocket Guide to Chemical Hazards Introduction. (N.D.). Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (N.D.). [Link]

  • Essential Chemical PPE. (2023). Trimaco. [Link]

  • OSHA Laboratory Standard. (N.D.). National Center for Biotechnology Information (NCBI) - NIH. [Link]

  • RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5. (2021). Food and Chemical Toxicology. [Link]

  • UNIT 7: Personal Protective Equipment. (N.D.). CTAHR. [Link]

  • The Laboratory Standard. (N.D.). Office of Clinical and Research Safety. [Link]

  • Safety Data Sheet: N-butyl acetate. (N.D.). Chemos GmbH & Co.KG. [Link]

  • NIOSH Pocket Guide To Chemical Hazards. (N.D.). Enviro Safetech. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.